molecular formula C20H28O5 B610944 Sphaeropsidin B CAS No. 39022-38-3

Sphaeropsidin B

Cat. No.: B610944
CAS No.: 39022-38-3
M. Wt: 348.43
InChI Key: XJXDJAQAAAVDCT-SHWJXYDWSA-N
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Description

Sphaeropsidin B is a fungal phytotoxin.

Scientific Research Applications

Antimicrobial and Antibacterial Properties

Sphaeropsidin B, along with its analogues like Sphaeropsidin A, has been researched for its potential antimicrobial and antibacterial activities. For instance, a study found that Sphaeropsidin A demonstrated strong and specific activity against Xanthomonas oryzae pv. oryzae, a pathogen that causes severe bacterial rice diseases. This suggests that this compound could also have similar properties, making it potentially useful in agricultural applications to combat bacterial infections in plants (Evidente et al., 2011).

Phytotoxic Effects

Studies have shown that this compound, along with other related compounds, exhibits phytotoxic effects. This means it can cause adverse effects on plant growth and health, which could be leveraged in agricultural settings for weed control or as a biological herbicide. Sphaeropsidins have been found to cause symptoms like leaf browning, necrosis, and dieback in plants, indicating their potential use in managing unwanted vegetation or as a research tool in plant biology (Evidente et al., 1997).

Potential in Cancer Research

While the primary focus of studies on Sphaeropsidins, including this compound, has been on their phytotoxic and antimicrobial properties, there is a growing interest in their potential application in cancer research. Some studies have indicated that compounds in this family might have activity against certain types of cancer cells, although this area of research is still in its early stages and requires further investigation [(Lallemand et al., 2012)](https://consensus.app/papers/evaluation-vitro-anticancer-activity-sphaeropsidins-lallemand/a6d99a02fe8b5ea6a94b66977b6b7c3c/?utm_source=chatgpt).

Insights into Chemical Structure and Stability

Research into the chemical structure of Sphaeropsidin A, a closely related compound to this compound, provides valuable insights into the stability and potential modifications of these compounds for various applications. Understanding their chemical structure and properties is crucial for exploring their practical applications in fields like agriculture and medicine (Masi et al., 2016).

Properties

CAS No.

39022-38-3

Molecular Formula

C20H28O5

Molecular Weight

348.43

IUPAC Name

(2S,4aR,4bR,8aS,9S,10R)-4a,9,10-trihydroxy-2,8,8-trimethyl-2-vinyl-2,4,4a,5,6,7,8,8a,9,10-decahydro-3H-9,4b-(epoxymethano)phenanthren-12-one

InChI

InChI=1S/C20H28O5/c1-5-17(4)9-10-19(23)12(11-17)13(21)20(24)14-16(2,3)7-6-8-18(14,19)15(22)25-20/h5,11,13-14,21,23-24H,1,6-10H2,2-4H3/t13-,14+,17-,18+,19-,20-/m1/s1

InChI Key

XJXDJAQAAAVDCT-SHWJXYDWSA-N

SMILES

O=C1O[C@]2(O)[C@H](O)C3=C[C@](C)(C=C)CC[C@]3(O)[C@@]41CCCC(C)(C)[C@]24[H]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sphaeropsidin B;  LL-S491gamma;  LL S491gamma;  LLS491gamma;  Antibiotic LL-S491gamma;  Pinowiltin;  Sphaeropsidin B, (-)-; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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